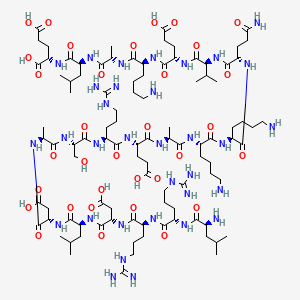
M Protein epitope OF group A streptococci
Descripción general
Descripción
The M protein is a major virulence factor for Group A Streptococci (GAS), a cell surface protein that confers resistance to phagocytosis . Over eighty distinct serotypes of M protein have been identified, and with rare exceptions, only one serotype is expressed by each strain . Some serotypes of M proteins have been shown to contain host-tissue cross-reactive epitopes within their covalent structures .
Synthesis Analysis
The M protein gene (emm) encodes the cell surface M virulence protein responsible for at least 100 Streptococcus pyogenes M serotypes . Emm typing is based on sequence analysis of the portion of the emm gene that dictates the M serotype . The M protein is a fibrillar coiled-coil dimer that extends from the bacterial cell wall .Molecular Structure Analysis
The M protein is predictive of the whole protein structure, independent of geographical origin or clinical association . The M protein sequence length, the presence or absence of sequence repeats, and predicted secondary structure were assessed in the context of the latest vaccine developments .Chemical Reactions Analysis
The M protein is strongly anti-phagocytic and binds to serum factor H, destroying C3-convertase and preventing opsonization by C3b . It also recruits specific host factors to the GAS surface, such as fibrinogen (Fg) and C4b-binding protein (C4BP), that interfere with the deposition of opsonic antibodies and the activation of complement .Physical And Chemical Properties Analysis
The M protein is a fibrillar coiled-coil dimer that extends from the bacterial cell wall . It is chemically stable with respect to pH and the concentration of urea .Aplicaciones Científicas De Investigación
Cross-reactive immunogenicity in vaccine development : The M protein of GAS is a major virulence determinant and protective antigen. Efforts in vaccine development focus on identifying cross-protective epitopes in the N-terminal regions of cluster-related M proteins for use as vaccine antigens. A study used recurrent neural networks and epitope conservancy analysis tools to predict linear B-cell epitopes from clinically relevant M types of GAS. This research is crucial for designing broadly protective M protein-based GAS vaccines (Spencer et al., 2021).
Identification of new protective antigens : Research has identified additional surface proteins, distinct from M protein, that evoke protective antibodies, expanding the potential targets for vaccine development against GAS (Dale et al., 1999).
Synthetic peptide vaccines : Studies have shown that synthetic peptides corresponding to sequences within the C repeat region of M6 protein provide protection against pharyngeal colonization by GAS in a mouse model. This indicates the potential for peptide-based vaccines targeting conserved M protein epitopes (Bessen & Fischetti, 1990).
Lipid core peptide technology in vaccine delivery : Lipid core peptide technology is explored for delivering multi-epitope vaccines incorporating both serotypic and conserved region determinants of the M protein. This method could enable mucosal route delivery, stimulating both mucosal and systemic immunity (Olive et al., 2004).
Epitopes shared with cardiac myosin : Research has found that M proteins from various GAS serotypes share epitopes with cardiac myosin. This cross-reactivity is significant in understanding the molecular basis of diseases like rheumatic fever (Dale & Beachey, 1985).
Recombinant multivalent M protein vaccine : A recombinant, multivalent hybrid molecule containing amino-terminal subunits of multiple M proteins has been developed. It evokes broadly protective immune responses against multiple serotypes of GAS without inducing tissue-cross-reactive antibodies (Dale et al., 1993).
Conserved epitopes for cross-protective local immune responses : Identifying conserved epitopes in M proteins that evoke cross-protective mucosal immune responses has implications for broad-spectrum vaccine development against GAS (Bronze et al., 1992).
Safety And Hazards
Direcciones Futuras
The development of a GAS vaccine is a priority, with the World Health Organization publishing a roadmap for the development of the first GAS vaccine . Current research is focusing on the development of polyvalence epitope recombinant proteins, which contain different epitopes, including those from the M protein . These vaccines have shown promise in preclinical models, providing protective immunity against invasive GAS infection .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H175N33O33/c1-47(2)41-54(103)80(148)118-58(24-18-38-111-97(105)106)85(153)121-60(26-20-40-113-99(109)110)87(155)129-68(45-75(143)144)93(161)128-66(43-49(5)6)92(160)130-67(44-74(141)142)90(158)116-53(11)79(147)131-69(46-133)94(162)122-59(25-19-39-112-98(107)108)86(154)124-62(28-32-71(135)136)82(150)115-51(9)77(145)117-56(22-13-16-36-101)83(151)120-57(23-14-17-37-102)84(152)123-61(27-31-70(104)134)89(157)132-76(50(7)8)95(163)125-63(29-33-72(137)138)88(156)119-55(21-12-15-35-100)81(149)114-52(10)78(146)127-65(42-48(3)4)91(159)126-64(96(164)165)30-34-73(139)140/h47-69,76,133H,12-46,100-103H2,1-11H3,(H2,104,134)(H,114,149)(H,115,150)(H,116,158)(H,117,145)(H,118,148)(H,119,156)(H,120,151)(H,121,153)(H,122,162)(H,123,152)(H,124,154)(H,125,163)(H,126,159)(H,127,146)(H,128,161)(H,129,155)(H,130,160)(H,131,147)(H,132,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,164,165)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,76-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXUYMBPAYIMJR-UGXKBFFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H175N33O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746705 | |
| Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2355.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
M Protein epitope OF group A streptococci | |
CAS RN |
152044-86-5 | |
| Record name | L-Leucyl-L-arginyl-L-arginyl-L-alpha-aspartyl-L-leucyl-L-alpha-aspartyl-L-alanyl-L-seryl-L-arginyl-L-alpha-glutamyl-L-alanyl-L-lysyl-L-lysyl-L-glutaminyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-alanyl-L-leucyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,6R)-3,4,5-Trihydroxy-6-[3-(1-nitrosopiperidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylic acid](/img/structure/B582805.png)
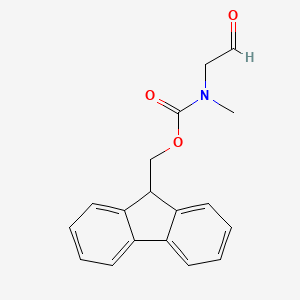
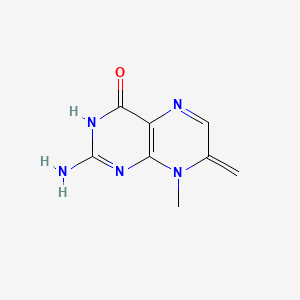
![N-(Cyclopropylmethyl)-7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-EN-1-YL)cyclopentyl]hept-5-enamide](/img/structure/B582810.png)
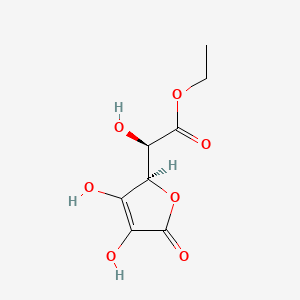
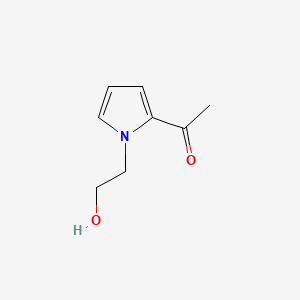
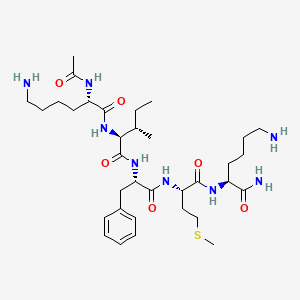
![4-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582818.png)
![Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B582820.png)

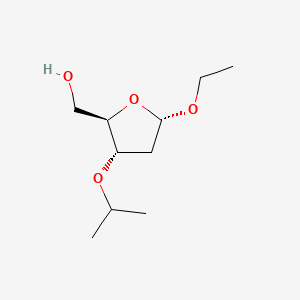
![N-[(2E)-4-Oxo-2-penten-2-yl]acetamide](/img/structure/B582827.png)
![2-[(1S)-1-Hydroxyethyl]benzaldehyde](/img/structure/B582828.png)